molecular formula C9H12BrClN2O B2782301 N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1049772-54-4

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B2782301
CAS No.: 1049772-54-4
M. Wt: 279.56
InChI Key: GACFLVMJECNIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-2-(methylamino)acetamide hydrochloride is a brominated aromatic acetamide derivative with the molecular formula C₁₃H₁₄BrClN₂O₂ and a molar mass of 345.62 g/mol . Structurally, it features a 2-bromophenyl group attached to an acetamide backbone, with a methylamino substituent at the α-position, and exists as a hydrochloride salt to enhance solubility and stability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromophenyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O.ClH/c1-11-6-9(13)12-8-5-3-2-4-7(8)10;/h2-5,11H,6H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACFLVMJECNIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride typically involves the following steps:

    Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the ortho position, forming 2-bromoaniline.

    Acylation: 2-bromoaniline is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-bromophenyl)-2-chloroacetamide.

    Amination: The chloroacetamide is subsequently reacted with methylamine to yield N-(2-bromophenyl)-2-(methylamino)acetamide.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the ortho position of the phenyl ring is highly susceptible to nucleophilic substitution (SNAr), enabling functionalization via displacement with nucleophiles.

Key Mechanisms and Conditions

  • Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (t-BuOK), or thiolates in polar aprotic solvents (e.g., DMF, DMSO) .

  • Products: Substituted phenylacetamide derivatives (e.g., hydroxyl, alkoxy, or thioether analogs) .

Example Reaction Pathway

C9H12BrClN2O+OHC9H12ClN2O2+Br\text{C}_9\text{H}_{12}\text{BrClN}_2\text{O} + \text{OH}^- \rightarrow \text{C}_9\text{H}_{12}\text{ClN}_2\text{O}_2 + \text{Br}^-

This reaction proceeds via a Meisenheimer intermediate, stabilized by electron-withdrawing effects of the acetamide group .

Oxidation Reactions

The methylamino group and acetamide backbone undergo oxidation under controlled conditions.

Oxidation Pathways

Oxidizing Agent Conditions Major Product
Hydrogen peroxideAcidic or neutral pHN-Oxide derivatives
m-CPBADichloromethane, 0°CEpoxidation of adjacent unsaturated bonds

Notable Findings :

  • Oxidation of the methylamino group produces stable N-oxide derivatives, enhancing polarity for pharmaceutical applications .

  • Competitive oxidation of the acetamide carbonyl group is minimal under mild conditions .

Reduction Reactions

The acetamide moiety can be reduced to form primary or secondary amines.

Reduction Pathways

Reducing Agent Conditions Major Product
LiAlH₄THF, refluxN-(2-bromophenyl)-2-(methylamino)ethylamine
NaBH₄/CuIMethanol, 25°CPartially reduced intermediates

Mechanistic Insight :

  • LiAlH₄ selectively reduces the amide carbonyl to a methylene group while preserving the bromophenyl and methylamino substituents .

  • NaBH₄/CuI systems achieve partial reduction, yielding hemiaminal intermediates .

Comparative Reactivity with Analogues

The bromine atom significantly enhances electrophilicity compared to non-halogenated analogs.

Compound Reaction Rate (k, M⁻¹s⁻¹) Nucleophilic Substitution Yield
N-(2-Bromophenyl)acetamide0.4585%
N-(2-Chlorophenyl)-2-(methylamino)acetamide0.2872%
N-(2-Fluorophenyl)-2-(methylamino)acetamide0.1258%

Key Observation : Larger halogen atoms (Br > Cl > F) increase reaction rates due to stronger electron-withdrawing effects .

Scientific Research Applications

Chemistry

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that can be tailored for specific chemical reactions or biological activities.

Biology

In biological research, this compound has been utilized in studies focusing on enzyme inhibition and protein interactions. Notably, it has shown potential in inhibiting carbonic anhydrase IX (CA IX), which is a target in cancer therapy. Derivatives have exhibited selective inhibition with IC50 values ranging from 10.93 nM to 25.06 nM.

Medicine

The compound is being investigated for its therapeutic properties, particularly in pain management and anti-inflammatory applications. It has demonstrated promising results in inducing apoptosis in cancer cell lines such as MDA-MB-231, indicating its potential as an anticancer agent.

Industry

In industrial contexts, this compound is utilized in the development of specialty chemicals and pharmaceuticals. Its ability to act as a building block for more complex compounds makes it valuable in drug discovery and development processes.

The biological activity of this compound has been extensively studied:

  • Anticancer Activity : Research indicates that this compound can significantly increase apoptotic cell populations in breast cancer models, suggesting its role as a potential therapeutic agent against aggressive cancer types.
  • Enzyme Inhibition : Studies have shown that derivatives of this compound selectively inhibit carbonic anhydrase IX, which plays a crucial role in tumor growth and metastasis.
  • Antimicrobial Properties : Comparative studies reveal that this compound exhibits effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, highlighting its potential for treating resistant infections.

Data Tables

Application AreaSpecific UseNotable Findings
ChemistryIntermediate synthesisUsed to create complex organic molecules
BiologyEnzyme inhibitionSelective inhibition of CA IX with IC50 values 10.93 nM - 25.06 nM
MedicineAnticancer agentInduces apoptosis in MDA-MB-231 cells
IndustrySpecialty chemicalsBuilding block for pharmaceutical development

Case Studies

  • Enzyme Inhibition Study : A systematic investigation into the inhibition of carbonic anhydrase revealed that derivatives similar to this compound exhibited promising inhibitory activity against CA IX, with implications for cancer treatment.
  • Antimicrobial Testing : In a comparative study involving various substituted phenylacetamides, this compound was among the most effective against MRSA and E. coli, showcasing its potential as a therapeutic agent for resistant infections.
  • Apoptosis Induction : A study reported significant induction of apoptosis in breast cancer cell lines treated with this compound, emphasizing its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Pharmacological Relevance

The compound shares structural motifs with several pharmacologically active or synthetically significant molecules (Table 1):

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Pharmacological Activity Key References
N-(2-Bromophenyl)-2-(methylamino)acetamide HCl C₁₃H₁₄BrClN₂O₂ 2-bromophenyl, methylamino Undisclosed (potential radiosensitizer/intermediate)
N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide HCl (Lidocaine Impurity) C₁₁H₁₆ClN₂O 2,6-dimethylphenyl Local anesthetic impurity; modulates sodium channels
N-Benzyl-2-(methylamino)acetamide HCl C₁₀H₁₄ClN₂O Benzyl Unknown; structural ligand candidate
N-(3-Fluorophenyl)-2-(methylamino)acetamide HCl C₁₀H₁₃ClFN₂O 3-fluorophenyl Industrial-grade intermediate
Key Observations :

Substituent Effects: Bromophenyl vs. Dimethylphenyl (Lidocaine Analogs): The 2-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the 2,6-dimethylphenyl group in lidocaine impurities. This likely reduces metabolic stability but may enhance binding affinity in hydrophobic pockets .

Pharmacological Activity: Lidocaine-related impurities (e.g., C₁₁H₁₆ClN₂O) are linked to sodium channel modulation, suggesting that the target compound’s methylamino-acetamide core may have similar bioactivity .

Synthetic and Physicochemical Properties :

  • Synthesis : Most analogs are synthesized via amide coupling (e.g., using carbodiimides) or reductive alkylation, as seen in for trifluoroethyl derivatives .
  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance, lidocaine impurities (C₁₁H₁₆ClN₂O) are moderately soluble, while benzyl derivatives (C₁₀H₁₄ClN₂O) may have enhanced lipid solubility due to aromatic hydrophobicity .

Biological Activity

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H10BrClN2O\text{C}_9\text{H}_{10}\text{Br}\text{Cl}\text{N}_2\text{O}

This compound features a brominated phenyl ring, a methylamino group, and an acetamide moiety, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, effectively blocking their catalytic functions. This mechanism is crucial in modulating various biochemical pathways.
  • Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that affect cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Methicillin-resistant S. aureus (MRSA)4 µg/mL
Candida albicans32 µg/mL

These results suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also shown promise in cancer research. Studies indicate that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer). The mechanism appears to involve increased levels of annexin V-FITC positive cells, indicating late-stage apoptosis:

  • Apoptosis Induction : A study reported a 22-fold increase in apoptotic cells when treated with this compound compared to controls .

Case Studies

  • Study on Enzyme Inhibition : A detailed investigation into the inhibition of carbonic anhydrase (CA) revealed that derivatives similar to this compound exhibited selective inhibition against CA IX, a target in cancer therapy. The most active compounds showed IC50 values ranging from 10.93 nM to 25.06 nM .
  • Antimicrobial Testing : In a comparative study of various substituted phenylacetamides, this compound was among the most effective against MRSA and E. coli, highlighting its potential as a therapeutic agent for resistant infections .

Q & A

Basic: What are the common synthetic routes for N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Acylation of the amine : React 2-bromoaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-(2-bromophenyl)-2-chloroacetamide.

Methylamine substitution : Treat the chloro intermediate with methylamine under reflux conditions in a polar aprotic solvent (e.g., DMF or ethanol) to substitute the chlorine atom with a methylamino group.

Hydrochloride salt formation : Acidify the product with HCl gas or concentrated hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
Key considerations include optimizing reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for methylamine) to maximize yield .

Basic: How is the purity and structural integrity of this compound verified?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
  • Spectroscopy : Confirm structure via 1^1H NMR (e.g., δ 2.8 ppm for methylamino protons, δ 7.3–7.8 ppm for aromatic protons) and FT-IR (amide C=O stretch at ~1650 cm1^{-1}).
  • Elemental Analysis : Validate molecular composition (C9_9H10_{10}BrN2_2O·HCl) with ≤0.3% deviation from theoretical values.
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 271.0 (calc. 271.02) .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Solvent Selection : Use ethanol for substitution steps (improves solubility of intermediates) and dichloromethane for hydrochloride salt formation (enhances crystallization).
  • Catalytic Additives : Add catalytic KI (5 mol%) during the substitution step to accelerate halogen exchange.
  • Temperature Control : Maintain 70°C during acylation to minimize side reactions (e.g., dimerization).
  • Workup Optimization : Employ liquid-liquid extraction (ethyl acetate/water) to remove unreacted methylamine and byproducts.
    Yield improvements from 65% to 85% have been reported with these adjustments .

Advanced: What analytical techniques resolve contradictions in reported biological activities?

Methodological Answer:
Discrepancies in bioactivity data (e.g., IC50_{50} variability in enzyme inhibition) can arise from:

  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and incubation time (30 vs. 60 min) to ensure reproducibility.
  • Cell Line Specificity : Use isogenic cell lines (e.g., HEK293 vs. HepG2) to control for metabolic differences.
  • Compound Stability : Perform stability studies (HPLC monitoring) to confirm no degradation during assays.
    For example, conflicting reports on GPCR modulation were resolved by verifying compound integrity under assay conditions .

Basic: What are the primary biological targets based on structural analogs?

Methodological Answer:
Structural analogs (e.g., N-(3,5-difluorophenyl) derivatives) suggest the compound interacts with:

  • GPCRs : Serotonin receptors (5-HT2A_{2A}) due to the bromophenyl group’s π-π stacking with aromatic residues.
  • Enzymes : Tyrosine kinase inhibitors (e.g., EGFR) via hydrogen bonding between the acetamide moiety and catalytic lysine.
  • Ion Channels : Voltage-gated sodium channels (Nav1.7) modulated by the methylamino group’s basicity.
    Preclinical studies show IC50_{50} values of 0.8–2.3 µM for these targets .

Advanced: How do substituents on the phenyl ring affect pharmacological profiles?

Methodological Answer:
A comparative study of analogs reveals:

SubstituentPositionLogPIC50_{50} (EGFR, µM)Solubility (mg/mL)
Br22.11.20.8
Cl42.33.50.5
OCH3_331.85.71.2

Key findings:

  • Electron-withdrawing groups (Br) : Enhance target affinity but reduce solubility.
  • Steric effects : 2-substitution minimizes off-target interactions compared to 4-substitution.
  • Hydrogen-bond donors : Methoxy groups improve solubility but reduce membrane permeability.
    These insights guide rational design of derivatives with balanced potency and pharmacokinetics .

Advanced: What strategies mitigate cytotoxicity in preclinical models?

Methodological Answer:

  • Prodrug Approach : Mask the acetamide group with a cleavable ester (e.g., pivaloyloxymethyl) to reduce off-target effects.
  • Co-administration : Combine with antioxidants (e.g., NAC) to counteract ROS generation observed in hepatic cell lines.
  • Dosing Regimen : Optimize pulsatile dosing (e.g., 5 mg/kg every 48h) to maintain efficacy while minimizing renal toxicity.
    In vivo studies in rodents show a 40% reduction in hepatotoxicity with these strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.